molecular formula C14H14ClNO4S B5883595 3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide

3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No. B5883595
M. Wt: 327.8 g/mol
InChI Key: LIUQUGOVFZSDIX-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by the name of "NSC 405020" and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site of tubulin and prevents the formation of microtubules, which are necessary for the separation of chromosomes during cell division. This results in the arrest of the cell cycle and ultimately leads to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide include the inhibition of tumor growth, induction of apoptosis, and disruption of the cell cycle. This compound has also been shown to exhibit anti-angiogenic activity, which is essential for the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide in lab experiments is its potent cytotoxic activity against various cancer cell lines. This compound can be used as a lead compound for the development of new anticancer agents. However, one of the major limitations of using this compound is its low solubility in water, which makes it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide. One of the directions is the development of new analogs of this compound with improved solubility and potency. Another direction is the investigation of the mechanism of action of this compound in more detail. The potential use of this compound in combination with other anticancer agents is also an area of future research. Furthermore, the application of this compound in other fields such as drug discovery and medicinal chemistry is an area of interest for future research.
Conclusion:
In conclusion, 3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound exhibits potent cytotoxic activity against various cancer cell lines and has been shown to inhibit tumor growth in animal models. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which results in the arrest of the cell cycle and ultimately leads to cell death. The development of new analogs of this compound with improved solubility and potency and the investigation of its mechanism of action in more detail are areas of future research.

Synthesis Methods

The synthesis of 3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide can be achieved using different methods. One of the most commonly used methods involves the reaction of 2-methoxyaniline with p-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with methoxyphenylamine to obtain 3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide.

Scientific Research Applications

3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential applications in various fields such as cancer research, drug discovery, and medicinal chemistry. It has been found to exhibit potent cytotoxic activity against various cancer cell lines such as human breast cancer, prostate cancer, and lung cancer. This compound has also been shown to inhibit the growth of tumor cells in animal models.

properties

IUPAC Name

3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4S/c1-19-13-8-7-10(9-11(13)15)21(17,18)16-12-5-3-4-6-14(12)20-2/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUQUGOVFZSDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide

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